molecular formula C10H10O5 B091208 Methyl 4-methoxycarbonyloxybenzoate CAS No. 17175-20-1

Methyl 4-methoxycarbonyloxybenzoate

Cat. No.: B091208
CAS No.: 17175-20-1
M. Wt: 210.18 g/mol
InChI Key: XDDBMNQUNQHNNS-UHFFFAOYSA-N
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Description

Methyl 4-methoxycarbonyloxybenzoate is a benzoic acid derivative featuring two ester functionalities: a methyl ester at the carboxylic acid group and a methoxycarbonyloxy (-O-CO-OCH₃) substituent at the 4-position of the benzene ring.

Properties

CAS No.

17175-20-1

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

methyl 4-methoxycarbonyloxybenzoate

InChI

InChI=1S/C10H10O5/c1-13-9(11)7-3-5-8(6-4-7)15-10(12)14-2/h3-6H,1-2H3

InChI Key

XDDBMNQUNQHNNS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)OC

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)OC

Synonyms

Carbonic acid methyl[p-(methoxycarbonyl)phenyl] ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Functional Groups
Methyl 4-methoxycarbonyloxybenzoate 4-O(CO-OCH₃), COOCH₃ C₁₀H₁₀O₆ Carbonate ester, methyl ester
Methyl 4-methoxybenzoate 4-OCH₃, COOCH₃ C₉H₁₀O₃ Methoxy, methyl ester
Isopropyl 4-methoxybenzoate 4-OCH₃, COOCH(CH₃)₂ C₁₁H₁₄O₃ Methoxy, isopropyl ester
Methyl 4-chloro-2-fluorobenzoate 4-Cl, 2-F, COOCH₃ C₈H₆ClFO₂ Halogens, methyl ester
Methyl 4-acetamido-2-hydroxybenzoate 4-NHCOCH₃, 2-OH, COOCH₃ C₁₀H₁₁NO₄ Acetamido, hydroxyl, methyl ester

Physicochemical Properties

  • Polarity and Solubility: this compound’s carbonate group increases polarity compared to methyl 4-methoxybenzoate, likely enhancing solubility in polar aprotic solvents (e.g., acetone) but reducing it in nonpolar solvents. Halogenated analogs like methyl 4-chloro-2-fluorobenzoate exhibit lower solubility in water due to hydrophobic halogen substituents .
  • Hydrolytic Stability :
    • The carbonate group in the target compound is more prone to hydrolysis under acidic or basic conditions compared to simple esters (e.g., methyl 4-methoxybenzoate) .
    • Methyl 4-acetamido-2-hydroxybenzoate’s hydroxyl group may participate in hydrogen bonding, stabilizing the molecule against hydrolysis .

Research Findings and Analytical Characterization

  • Spectroscopic Data :
    • FTIR and NMR (e.g., ¹H, ¹³C) are critical for confirming ester and carbonate functionalities, as demonstrated for methyl shikimate in .

    • Methyl 4-methoxybenzoate’s HMDB entry (HMDB0032639) highlights its identification via mass spectrometry .
  • Chromatographic Behavior :
    • Gas chromatography (GC) traces in show retention times for diterpene methyl esters, suggesting that the target compound’s elution would depend on its polarity and molecular weight.

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